![molecular formula C21H25ClN2O3S B2596128 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 946280-59-7](/img/structure/B2596128.png)
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in several diseases, including obesity, diabetes, and addiction.
Scientific Research Applications
Antibacterial and Anti-Enzymatic Potential
- N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. This includes compounds that are good inhibitors of gram-negative bacterial strains and exhibit low potential against lipoxygenase (LOX) enzyme (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Synthesis and Evaluation for Antibacterial Activity
- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds were moderate inhibitors but more active against Gram-negative bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Biological Screening and Fingerprint Applications
- A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and also applications in latent fingerprint analysis (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis for Pilot Production
- A practical process for the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, starting from piperazine and showcasing its application in pilot production (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Activators of Aryl Hydrocarbon Receptor Pathway
- A study on amino alcohol acrylonitriles showed that modifications to the acetamide moiety enhanced activity against breast cancer cells, indicating its potential use in cancer therapy (Baker, Russell, Gilbert, Sakoff, & McCluskey, 2020).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-11-16(2)13-18(12-15)23-21(25)14-19-5-3-4-10-24(19)28(26,27)20-8-6-17(22)7-9-20/h6-9,11-13,19H,3-5,10,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGBQCXXZQYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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